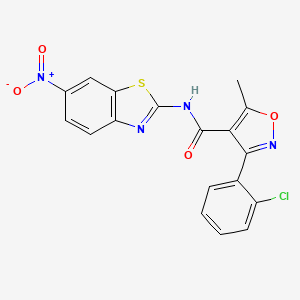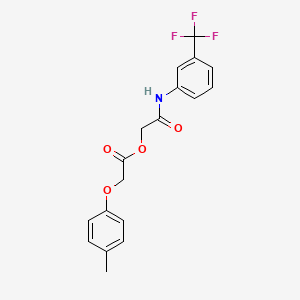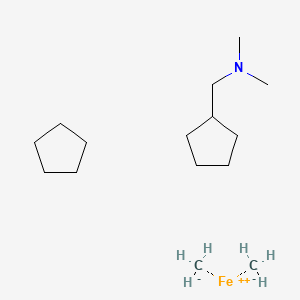
carbanide;cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylaminomethylferrocene is a derivative of ferrocene, characterized by the presence of a dimethylaminomethyl group attached to one of the cyclopentadienyl rings. This compound is known for its air-stable, dark-orange syrup appearance and its solubility in common organic solvents . The chemical formula for N,N-Dimethylaminomethylferrocene is C13H17FeN, and it has a molar mass of 243.13 g/mol .
Métodos De Preparación
N,N-Dimethylaminomethylferrocene can be synthesized through the reaction of ferrocene with formaldehyde and dimethylamine. The reaction proceeds as follows :
(C5H5)2Fe+CH2O+HN(CH3)2→(C5H5)Fe(C5H4CH2N(CH3)2)+H2O
In an industrial setting, the preparation involves heating ferrocene with bis(dimethylamino)methane and phosphoric acid in acetic acid under a nitrogen atmosphere. The reaction mixture is then cooled, and the product is extracted and purified .
Análisis De Reacciones Químicas
N,N-Dimethylaminomethylferrocene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, dimethylamine, and methyl iodide . The major products formed from these reactions are derivatives of N,N-Dimethylaminomethylferrocene, such as its methiodide form .
Aplicaciones Científicas De Investigación
N,N-Dimethylaminomethylferrocene has several scientific research applications. It is used as a precursor in the preparation of iron oxide and magnesium-doped iron oxide films by atomic layer deposition . Additionally, it serves as an amine ligand in the synthesis of pentacarbonyl {[(dimethylamino)methyl]ferrocene}tungsten complex . The compound is also utilized in the development of ferrocene-containing redox sensors and diverse ligands .
Mecanismo De Acción
The mechanism of action of N,N-Dimethylaminomethylferrocene involves its role as a redox-active compound. It can participate in electron transfer processes, making it useful in the development of amperometric enzyme electrodes for glucose determination . The dimethylaminomethyl group enhances its solubility and reactivity, facilitating its interaction with various molecular targets and pathways.
Comparación Con Compuestos Similares
N,N-Dimethylaminomethylferrocene is unique due to its dimethylaminomethyl substituent, which imparts distinct chemical and physical properties. Similar compounds include:
- Ferrocenemethylamine
- N,N-Dimethylferrocenylmethylamine
- (Ferrocenylmethyl)dimethylamine
These compounds share structural similarities but differ in their substituents and specific applications.
Propiedades
Fórmula molecular |
C15H33FeN |
|---|---|
Peso molecular |
283.27 g/mol |
Nombre IUPAC |
carbanide;cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C8H17N.C5H10.2CH3.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;;;/h8H,3-7H2,1-2H3;1-5H2;2*1H3;/q;;2*-1;+2 |
Clave InChI |
QKZVQSUWTVDMBO-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].CN(C)CC1CCCC1.C1CCCC1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
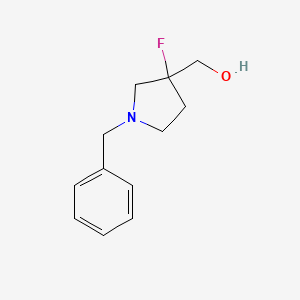
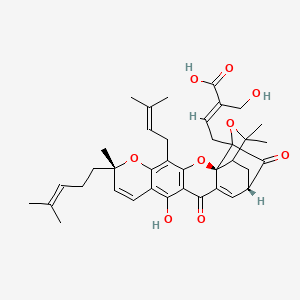

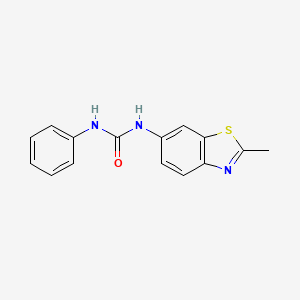
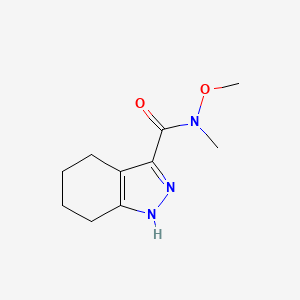
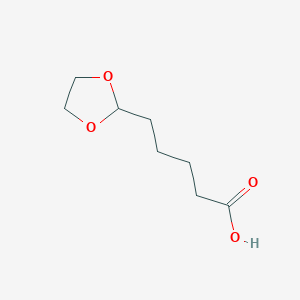
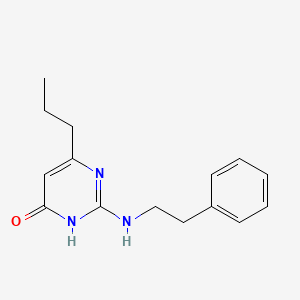

![2-[(6-bromonaphthalen-2-yl)oxy]-N'-[(1E)-2-methylpropylidene]acetohydrazide](/img/structure/B14870782.png)
![1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B14870790.png)
